

Spectroscopic data of 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

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Compound of Interest

Compound Name: 2,2-difluoro-1,3-benzodioxole-4-carbaldehyde

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An In-depth Technical Guide to the Spectroscopic Characterization of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**

Introduction

In the landscape of modern drug discovery and materials science, fluorinated organic molecules serve as critical building blocks. Their unique electronic properties can significantly enhance metabolic stability, binding affinity, and lipophilicity. Among these, **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** stands out as a versatile intermediate. Its distinct combination of a difluoromethylenedioxy group and a reactive aldehyde function on an aromatic core makes it a valuable synthon for complex molecular architectures.

This guide provides a comprehensive, multi-technique spectroscopic analysis of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**. As rigorous structural verification is the bedrock of chemical research, we will move beyond mere data presentation. This document is designed to provide researchers, scientists, and drug development professionals with the causal logic behind the spectroscopic signatures of this compound. We will detail the principles, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, establishing a self-validating system for the unambiguous identification and quality assessment of this important chemical entity.

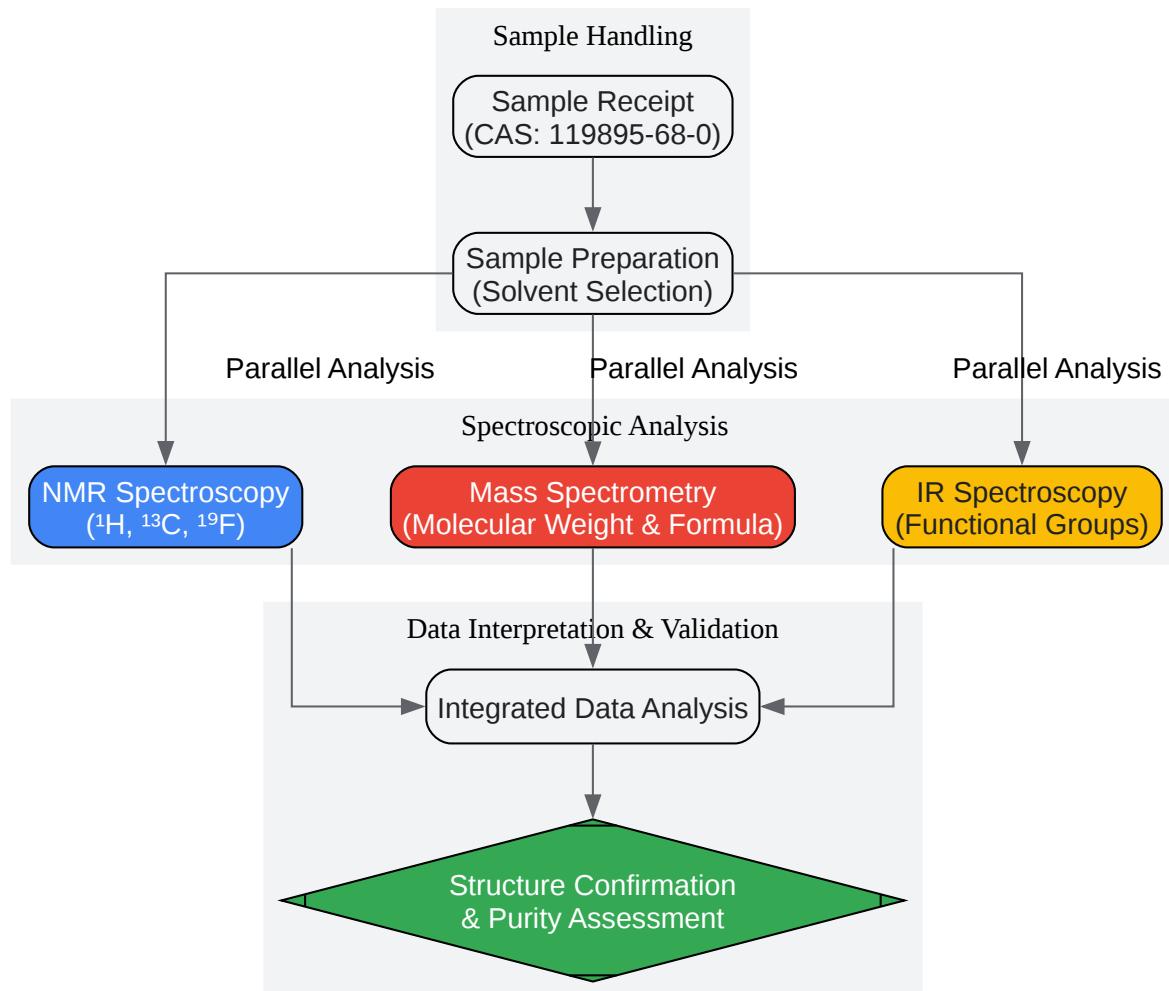
Molecular and Physical Properties

A precise understanding of a compound's fundamental properties is the first step in its analysis. **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde** is a solid or liquid at room temperature with a molecular weight of 186.11 g/mol .[\[1\]](#)[\[2\]](#) It is crucial to use the correct molecular formula, C₈H₄F₂O₃, which accounts for all atoms in the structure, including the formyl group.[\[1\]](#)[\[3\]](#)[\[4\]](#) Some suppliers may erroneously list the formula and weight of the parent benzodioxole ring system.

Property	Value	Source(s)
Chemical Name	2,2-difluoro-1,3-benzodioxole-4-carbaldehyde	[3]
Synonym(s)	2,2-Difluorobenzo[d] [3] dioxole-4-carboxaldehyde	
CAS Number	119895-68-0	[1] [3]
Molecular Formula	C ₈ H ₄ F ₂ O ₃	[1] [4]
Molecular Weight	186.11 g/mol	[1] [2]
Monoisotopic Mass	186.01285 Da	[4]
Form	Liquid or Solid	[2]
Density	~1.423 g/mL at 25 °C	
Refractive Index	n _{20/D} ~1.497	

The Integrated Spectroscopic Workflow

No single analytical technique provides a complete structural picture. A robust characterization relies on the synergistic integration of multiple spectroscopic methods. The following workflow illustrates a best-practice approach for the structural elucidation of a novel or synthesized batch of **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**.



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Caption: Structure and numbering for NMR assignments.

¹H NMR Spectroscopy

Experimental Protocol:

- Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectrum on a 400 MHz or higher field spectrometer, ensuring a sufficient number of scans to achieve a good signal-to-noise ratio.

Predicted Data and Interpretation: The ^1H NMR spectrum is expected to show four distinct signals corresponding to the three aromatic protons and one aldehyde proton.

Label	Predicted δ (ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment	Rationale
H-8	10.2 - 10.4	Singlet (s)	-	1H	Aldehyde (-CHO)	The aldehyde proton is highly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. [5]
H-5	7.6 - 7.8	Doublet (d)	$J \approx 8.0$ (ortho)	1H	Aromatic	This proton is ortho to the electron-withdrawing aldehyde group, leading to significant deshielding
H-7	7.5 - 7.7	Doublet (d)	$J \approx 8.0$ (ortho)	1H	Aromatic	This proton is ortho to the dioxole ring oxygen and meta to the

aldehyde,
experiencin
g moderate
deshielding

This proton
is coupled
to both H-5
and H-7,
appearing
as a triplet
(or more
accurately,
a doublet
of doublets
with similar
J values).

H-6	7.2 - 7.4	Triplet (t)	$J \approx 8.0$ (ortho)	1H	Aromatic
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¹³C NMR Spectroscopy

Experimental Protocol:

- Prepare a more concentrated sample (~20-50 mg in ~0.6 mL of solvent) than for ¹H NMR.
- Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
- Typical acquisition on a 100 MHz or higher spectrometer may require several hundred to thousands of scans, especially for quaternary carbons.

Predicted Data and Interpretation: The proton-decoupled ¹³C NMR spectrum should display eight distinct singlets.

Label	Predicted δ (ppm)	Assignment	Rationale
C-8	188 - 192	Aldehyde (C=O)	Carbonyl carbons of aromatic aldehydes are strongly deshielded and appear far downfield. [6][7]
C-7a	148 - 152	Aromatic Quaternary	Attached to oxygen, this carbon is significantly deshielded.
C-4a	145 - 149	Aromatic Quaternary	Attached to oxygen, similar to C-7a.
C-4	130 - 135	Aromatic Quaternary	The carbon bearing the aldehyde group.
C-6	128 - 132	Aromatic CH	Standard aromatic carbon chemical shift.
C-2	120 - 128 (t)	Dioxole (-CF ₂ -)	This carbon is significantly shifted downfield by the two attached oxygens and split into a triplet by the two fluorine atoms (¹ JCF).
C-5	115 - 120	Aromatic CH	Aromatic carbon ortho to the aldehyde group.
C-7	110 - 115	Aromatic CH	Aromatic carbon ortho to the dioxole ring.

¹⁹F NMR Spectroscopy

Experimental Protocol:

- The same sample prepared for ^1H NMR can typically be used.
- Tune the spectrometer to the fluorine frequency (e.g., ~376 MHz on a 400 MHz instrument).
- Reference the spectrum to an external standard like CFCl_3 ($\delta = 0.0$ ppm).

Predicted Data and Interpretation: ^{19}F NMR is a highly sensitive technique for directly observing the fluorine atoms. [8]

Predicted δ (ppm)	Multiplicity	Assignment	Rationale
<hr/>			
-80 to -100 Singlet (s) $-\text{OCF}_2\text{O}-$ The two fluorine atoms are chemically equivalent and are not expected to show significant coupling to the distant aromatic protons. Their chemical shift falls within the typical range for geminal difluoro groups attached to a carbon bearing two oxygens. [9][10]			

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

- Place a small amount of the liquid or solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum, typically from 4000 to 400 cm^{-1} .
- Perform a background scan prior to the sample scan to subtract atmospheric CO_2 and H_2O signals.

Expected Data and Interpretation: The IR spectrum provides a distinct fingerprint for **2,2-difluoro-1,3-benzodioxole-4-carbaldehyde**, confirming the presence of the aldehyde and the fluorinated dioxole ring.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~2850 & ~2750	Medium, Sharp	C-H Stretch	Aldehyde (-CHO)
~1700	Strong, Sharp	C=O Stretch	Aromatic Aldehyde
1600 - 1450	Medium-Strong	C=C Stretch	Aromatic Ring
1300 - 1200	Strong	C-O Stretch	Aryl Ether
1150 - 1050	Strong	C-F Stretch	gem-Difluoro

Causality: The strong absorption around 1700 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group. [11] The pair of weaker bands between 2700-2900 cm⁻¹ (Fermi doublet) is highly characteristic of the C-H bond in an aldehyde. The presence of strong bands in the 1150-1050 cm⁻¹ region confirms the C-F linkages, while the strong C-O stretching validates the dioxole ether structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's substructures.

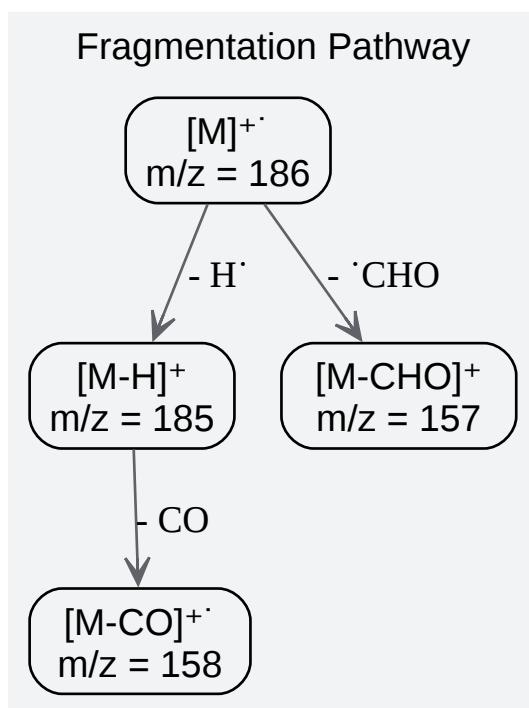
Experimental Protocol (Electrospray Ionization - ESI):

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Acquire spectra in both positive and negative ion modes to observe different adducts.

Predicted Data and Interpretation: High-resolution mass spectrometry should confirm the elemental composition.

m/z (Positive Mode)	Ion Species	Rationale
186.0128	$[M]^{+\cdot}$	Molecular ion (in EI)
187.0201	$[M+H]^+$	Protonated molecule (in ESI) [4]
209.0021	$[M+Na]^+$	Sodium adduct (in ESI) [4]

Predicted Fragmentation Pattern (Electron Ionization - EI): In EI-MS, the high-energy ionization process induces fragmentation, providing a structural fingerprint.



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